2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzonitrile and trifluoroacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Bromination: The final step involves the bromination of the pyrimidine ring to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: It is investigated for its role in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyrimidine
- 6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidine
- 2-Chloro-6-(2-bromophenyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H5BrClF3N2 |
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Molecular Weight |
337.52 g/mol |
IUPAC Name |
2-bromo-4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5BrClF3N2/c12-10-17-8(5-9(18-10)11(14,15)16)6-3-1-2-4-7(6)13/h1-5H |
InChI Key |
NWLZEYHUCPJYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
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